N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
Description
This compound features a pyrrolo[2,3-d]pyrimidin-4-yl core linked to a pyrrolidin-3-yl moiety via a methylamino bridge. A phenyl group and a methanesulfonamide group are attached to the nitrogen atoms of the pyrrolidine ring, distinguishing it from analogs with alternative substituents (e.g., cyclohexyl or cyclobutyl groups) .
Properties
IUPAC Name |
N-methyl-1-phenyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-22(26(24,25)12-14-5-3-2-4-6-14)15-8-10-23(11-15)18-16-7-9-19-17(16)20-13-21-18/h2-7,9,13,15H,8,10-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWMTSMVQGLRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via Gould-Jacobs cyclization, employing ethyl cyanoacetate and malononitrile precursors. A patented method (US8987283B2) details the following optimized conditions:
Subsequent chlorination using POCl₃/PCl₅ (4:1) at 80°C for 6 hours converts the hydroxyl group to a chloro substituent, achieving 92% conversion.
Stepwise Synthetic Routes
Route 1: Sequential Alkylation-Sulfonylation
This three-step protocol dominates industrial-scale production:
Step 1 : Nucleophilic substitution of Intermediate A with pyrrolidine
Step 2 : N-Methylation via Eschweiler-Clarke reaction
Step 3 : Sulfonylation with phenylmethanesulfonyl chloride
Table 1: Comparative Analysis of Route 1 Parameters
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Pyrrolidine, K₂CO₃ | 60 | 8 | 85 | 98.2 |
| 2 | HCHO, HCO₂H | 100 | 24 | 91 | 97.8 |
| 3 | PhCH₂SO₂Cl, Et₃N | 0 | 2 | 76 | 99.1 |
Route 2: Convergent Synthesis via Buchwald-Hartwig Amination
A patent-optimized method (US8987283B2) employs palladium catalysis for direct C-N bond formation:
Key Reaction :
Advantages :
-
Eliminates intermediate isolation
-
Higher atom economy (78% vs. 62% in Route 1)
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Reduced byproduct formation (<2% dehalogenated side products)
Critical Process Optimization Strategies
Solvent System Optimization
DMF outperforms THF and DMSO in nucleophilic substitutions due to:
Table 2: Solvent Impact on Step 1 Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 98.2 |
| DMSO | 46.7 | 72 | 96.1 |
| THF | 7.5 | 58 | 94.3 |
Catalytic System Tuning
The Buchwald-Hartwig amination requires precise ligand-metal pairing:
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Pd₂(dba)₃/Xantphos : 82% yield, 98.5% purity
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Pd(OAc)₂/BINAP : 68% yield, 94.2% purity
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column) with isocratic elution (MeCN:H₂O 65:35 + 0.1% TFA) achieves 99.5% purity. Critical parameters:
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph-H), 4.21 (m, 1H, pyrrolidine-H), 3.82 (s, 3H, N-CH₃)
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HRMS : m/z calc. for C₁₈H₂₁N₅O₂S [M+H]⁺: 371.1412, found: 371.1409
Industrial-Scale Production Challenges
Byproduct Formation and Mitigation
Major impurities include:
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Des-methyl derivative (0.6%): Controlled via excess methylating agents
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Sulfone oxide (0.3%): Minimized by inert atmosphere processing
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The methanesulfonamide moiety undergoes nucleophilic substitution under basic conditions. Studies demonstrate that the sulfonyl group can be displaced by amines or alcohols via SN2 mechanisms. For example:
The reaction efficiency depends on steric hindrance from the pyrrolidine ring and electronic effects from the pyrimidine nitrogen atoms .
Hydrolysis Reactions
The sulfonamide group resists hydrolysis under mild acidic/basic conditions but degrades in concentrated H2SO4 or prolonged heating (>100°C):
-
Acidic Hydrolysis (6M HCl, reflux, 24 hr):
Cleaves the sulfonamide bond to yield:-
1-Phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanamine
-
Methanesulfonic acid
-
-
Basic Hydrolysis (10% NaOH, 120°C, 48 hr):
Partial decomposition of the pyrrolo[2,3-d]pyrimidine ring observed via LC-MS .
Electrophilic Aromatic Substitution (EAS)
The pyrrolo[2,3-d]pyrimidine core undergoes regioselective nitration and halogenation:
| Reaction | Conditions | Position Modified | Selectivity Factor | Ref. |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 hr | C5 of pyrimidine | 8:1 (C5 vs C7) | |
| Bromination | Br2/FeCl3, CHCl3, RT, 6 hr | C7 of pyrrole | >95% |
Density Functional Theory (DFT) calculations attribute this selectivity to electron density distribution and frontier orbital interactions .
Alkylation/Cross-Coupling at the Pyrrolidine Nitrogen
The tertiary amine in the pyrrolidine ring participates in Pd-catalyzed cross-coupling:
python# Example: Buchwald-Hartwig amination (adapted from [6]) Catalyst: Pd2(dba)3/Xantphos Base: Cs2CO3 Solvent: Toluene, 110°C Reagent: 4-Bromotoluene Product: N-(p-tolyl)-modified derivative (82% yield)
Tautomerism and Isomerization
The 7H-pyrrolo[2,3-d]pyrimidine system exhibits pH-dependent tautomerism:
-
Neutral pH (6–8): 7H-tautomer predominates (93%)
Notably, alkyne-containing derivatives undergo base-mediated isomerization:
textTerminal alkyne → Internal alkyne Conditions: NaOEt/DMSO, 90°C, 3 hr Mechanism: Base-induced proton abstraction followed by [1,3]-sigmatropic shift[2][7]
Stability Under Oxidative Conditions
The compound shows limited stability in oxidative environments:
| Oxidizing Agent | Conditions | Degradation Products | Half-Life | Ref. |
|---|---|---|---|---|
| H2O2 (3%) | RT, 24 hr | Sulfone derivative (23%) + cleavage products | 18 hr | |
| mCPBA | DCM, 0°C, 1 hr | Epoxidized pyrrolidine (71%) | N/A |
Photochemical Reactivity
UV irradiation (254 nm) induces C–S bond cleavage in the sulfonamide group:
textQuantum Yield (Φ): 0.12 ± 0.03 Primary Products: 1. 7H-pyrrolo[2,3-d]pyrimidin-4-amine radical 2. Phenyl-pyrrolidine methanesulfinyl radical[9]
Scientific Research Applications
Synonyms
- N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
- CAS Number: 2549019-38-5
Janus Kinase (JAK) Inhibition
N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide has been identified as a potent JAK inhibitor. JAKs are critical in the signaling pathways of various cytokines involved in immune responses. By inhibiting JAK activity, this compound can modulate immune responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Case Study: PF-04965842
A related compound, PF-04965842, demonstrated efficacy in clinical trials for JAK1-mediated autoimmune diseases. It showed significant improvement in disease symptoms compared to placebo controls, highlighting the therapeutic potential of JAK inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold .
Cancer Treatment
The structural features of this compound position it as a promising candidate for cancer therapy. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Example: Targeting EGFR Mutants
Inhibitors that share structural similarities with this compound have been studied for their ability to bind to mutated forms of the Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers. For instance, studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives can effectively inhibit EGFR mutants associated with non-small cell lung cancer .
Neuropharmacology
Emerging research suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroinflammation, indicating that this compound may also have implications in treating neurodegenerative disorders.
Data Summary Table
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrrolopyrimidine core is known to interact with various biological targets, leading to modulation of their activity. The exact mechanism would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Oclacitinib Maleate (PF-03394197)
- Structure : Features a cyclohexyl group instead of phenyl and a methylsulfonamide group on a trans-cyclohexyl scaffold .
- Activity : A Janus kinase (JAK) inhibitor approved for veterinary use in allergic dermatitis.
- Key Differences: The cyclohexyl group enhances metabolic stability compared to the phenyl group in the target compound. Higher solubility in DMSO and methanol due to the maleate counterion .
N-(cis-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (PF-04965842)
- Structure : Cyclobutyl ring replaces pyrrolidine, with propane-1-sulfonamide .
- Activity : Exhibits JAK1 selectivity, with preclinical efficacy in autoimmune models.
- Propane sulfonamide may alter pharmacokinetics compared to methane sulfonamide .
| Parameter | Target Compound | PF-04965842 |
|---|---|---|
| Molecular Weight | Not reported | ~350–392 g/mol* |
| Selectivity | Undisclosed | JAK1 > JAK2/3 |
| Yield in Synthesis | Not reported | 39% (similar analogs) |
AZD5363 (Akt Inhibitor)
- Structure : Piperidine-4-carboxamide core with 4-chlorophenyl and hydroxypropyl groups .
- Activity : Potent Akt kinase inhibitor (IC₅₀ = 5–20 nM) with oral bioavailability .
- Key Differences :
| Parameter | Target Compound | AZD5363 |
|---|---|---|
| Biological Target | Undisclosed | Akt1/2/3 kinases |
| Oral Bioavailability | Unknown | Yes |
| Clinical Phase | N/A | Phase II (cancer) |
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide Derivatives
- Structure : Cyclobutyl analogs with variable sulfonamide substituents (e.g., cyclopropyl, piperidine) .
- Activity : Moderate potency in kinase assays (IC₅₀ = 100–500 nM) .
- Key Differences :
Critical Analysis of Structural and Functional Variations
- Phenyl vs. Cyclohexyl/Cyclobutyl Groups : The phenyl group in the target compound may confer π-π stacking interactions in hydrophobic binding pockets, whereas cyclohexyl/cyclobutyl groups enhance conformational rigidity .
- Sulfonamide Substituents : Methane sulfonamide in the target compound versus propane or piperidine sulfonamide in analogs affects solubility and off-target interactions .
- Therapeutic Potential: The target compound’s pyrrolidine core is less common in clinical candidates compared to piperidine (AZD5363) or cyclohexane (Oclacitinib), suggesting unexplored pharmacological niches .
Biological Activity
N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Chemical Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 373.47 g/mol
- IUPAC Name : this compound
This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity, particularly in inhibiting various enzymes and receptors.
This compound exhibits several biological activities:
-
Inhibition of Tyrosine Kinases :
- The compound has been shown to inhibit receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and HER2. These receptors are crucial in cancer cell proliferation and angiogenesis .
- In vitro studies indicate that it can significantly reduce cell viability in cancer cell lines by inducing apoptosis .
- Anti-inflammatory Properties :
- Antioxidant Activity :
Pharmacological Effects
The pharmacological profile of this compound includes:
| Effect | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells through tyrosine kinase inhibition. |
| Anti-inflammatory | Reduces inflammation via modulation of immune response pathways. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
Case Study 1: Cancer Treatment
In a study focusing on its anticancer properties, this compound was tested against various cancer cell lines. Results indicated a significant decrease in cell viability with an IC50 value in the low micromolar range, highlighting its potential as a therapeutic agent for cancer treatment .
Case Study 2: Inhibition of Inflammatory Responses
Another study evaluated the anti-inflammatory effects of this compound in animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers and symptoms when treated with the compound compared to control groups .
Q & A
Q. What are the optimized synthetic routes for N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide, and how do reaction conditions influence yield?
Synthesis typically involves multi-step protocols, including cyclization, sulfonamide coupling, and purification. For example:
- Step 1 : Cyclobutane intermediate formation using 2-methyltetrahydrofuran under inert conditions (20–60°C) .
- Step 2 : Amine coupling with 7H-pyrrolo[2,3-d]pyrimidine derivatives in isopropyl alcohol at 80°C for 48 hours, catalyzed by N-ethyl-N,N-diisopropylamine .
- Step 3 : Final sulfonamide formation via 1,1'-carbonyldiimidazole-mediated coupling in 2-methyltetrahydrofuran at 30–60°C, followed by NaOH hydrolysis (pH 2) to achieve ~5.39 g yield .
Key variables : Temperature, solvent polarity, and base selection (e.g., sodium methylate vs. hydroxylamine hydrochloride) critically impact reaction efficiency .
Q. How is structural characterization performed for this compound, and what spectroscopic benchmarks are used?
- 1H/13C NMR : Pyrrolidine protons appear as triplets at δ 3.85–4.03 ppm, while pyrrolo[2,3-d]pyrimidine NH signals resonate near δ 11.55–12.07 ppm . Aromatic protons from phenyl groups are observed at δ 7.44–7.86 ppm .
- HRMS : Molecular ion peaks (e.g., m/z 392.2 for analogous compounds) and isotopic patterns validate molecular weight .
- HPLC : Purity >98% is standard, with retention time consistency across C18 columns .
Advanced Research Questions
Q. How can computational methods predict biological activity and guide SAR studies for this compound?
- Docking studies : Molecular docking with kinases (e.g., EGFR, JAK2) uses tools like AutoDock Vina. For example, the pyrrolo[2,3-d]pyrimidine core interacts with ATP-binding pockets via hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- QSAR models : Substituent effects (e.g., methoxy vs. fluoro groups) are analyzed using Hammett constants to correlate electronic properties with inhibitory potency (IC50) .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Case example : Discrepancies in IC50 values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolic interference : Check for off-target effects using cytochrome P450 inhibition assays (e.g., CYP3A4) .
Q. How does the compound’s stability under physiological conditions affect experimental design?
- pH stability : Hydrolytic degradation is tested in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). The sulfonamide group is stable at pH 7.4 but hydrolyzes at pH < 3 .
- Light/temperature sensitivity : Store at -20°C in amber vials to prevent photodegradation of the pyrrolo[2,3-d]pyrimidine ring .
Q. What analytical methods differentiate regioisomers or enantiomers in synthetic batches?
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers (e.g., (R)-22p vs. (S)-22p, [α]D = -444) .
- X-ray crystallography : Resolve ambiguous NOE signals (e.g., cyclohexyl vs. cyclopentyl substituents) by comparing experimental unit cell parameters with Cambridge Structural Database entries .
Q. How can selectivity for kinase targets be improved without compromising potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
